NeuAcalpha2-3Galbeta
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H29NO14 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7+,8+,9+,10+,11-,12+,13+,14-,15+,17-/m0/s1 |
InChI Key |
GKHDMBQTTHCDCR-AQQDFGJOSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Neuacalpha2 3galbeta Glycans
Enzymology of NeuAcalpha2-3Galbeta Synthesis
The enzymatic machinery responsible for creating the this compound epitope involves a series of glycosyltransferases that first build the underlying glycan structure, followed by the specific action of sialyltransferases that attach the terminal sialic acid.
Sialyltransferase Specificity and Isoforms (e.g., ST3Gal Family Enzymes)
The final step in the synthesis of the this compound linkage is catalyzed by a family of enzymes known as α2,3-sialyltransferases (ST3Gals). nih.gov These enzymes mediate the transfer of N-acetylneuraminic acid (NeuAc), a type of sialic acid, from an activated sugar donor, CMP-NeuAc, to the terminal galactose (Gal) residue of a glycan chain. uniprot.orgnih.gov In mammals, the ST3Gal family is composed of six distinct isoenzymes (ST3Gal I-VI), each exhibiting specificities for different acceptor substrates, which contributes to the vast diversity of sialylated structures found on glycoproteins and glycolipids. nih.govresearchgate.net
These enzymes are type II membrane-bound glycoproteins located in the Golgi apparatus and share highly conserved motifs within their catalytic domains. uu.nl The classification into four main families (ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia) is based on the linkage they form (α2,3-, α2,6-, or α2,8-) and the acceptor monosaccharide. nih.gov
The substrate specificity of the ST3Gal isoenzymes is a key determinant of the final glycan structure. Each isoform recognizes and preferentially sialylates specific terminal galactose linkages on different types of glycans. nih.gov
ST3Gal-I and ST3Gal-II primarily synthesize α2,3-sialylated structures on type 3 disaccharides (Galβ1,3GalNAc). nih.gov This core structure is commonly found on mucin-type O-glycans and ganglioside-series glycolipids. oup.com ST3Gal-I is particularly efficient with the Galβ1-3GalNAc-R acceptor, which is the core 1 O-glycan structure. uniprot.orgplos.org ST3Gal-II also acts on these substrates but shows a preference for glycolipids. portlandpress.com
ST3Gal-III, ST3Gal-IV, and ST3Gal-VI demonstrate activity towards type 1 (Galβ1,3GlcNAc) and type 2 (Galβ1,4GlcNAc) disaccharides. nih.gov These structures are typically found on N-glycans and O-glycans of cell surface glycoproteins and glycolipids. nih.gov Their action leads to the formation of important structures like sialyl-Lewis epitopes, which are involved in cell adhesion processes. nih.gov While their specificities can overlap, they are expressed differently across various tissues. researchgate.net
ST3Gal-V is primarily responsible for the synthesis of gangliosides. Its main substrate is lactosylceramide (B164483) (Galβ1,4Glc-Cer), leading to the formation of the ganglioside GM3. researchgate.netnih.gov
The recognition of the acceptor substrate is highly specific. For instance, a porcine sialyltransferase demonstrated strict specificity for the Galβ1-3GalNAc sequence on glycoproteins and gangliosides, and was not responsible for synthesizing the NeuAcalpha2-3Galbeta1-4GlcNAc sequence. nih.gov Kinetic studies have shown that even small modifications to the acceptor molecule can significantly impact enzyme activity. uu.nloup.com
| ST3Gal Isoform | Primary Acceptor Substrate(s) | Typical Glycan Type | Resulting Structure/Example |
|---|---|---|---|
| ST3Gal-I | Galβ1-3GalNAc (Type 3) | O-glycans, Glycolipids | Sialyl-T antigen |
| ST3Gal-II | Galβ1-3GalNAc (Type 3) | Glycolipids (gangliosides) | GD1a, GT1b |
| ST3Gal-III | Galβ1-3/4GlcNAc (Type 1 & 2) | N-glycans, O-glycans, Glycolipids | Sialyl-Lewisx/Sialyl-Lewisa |
| ST3Gal-IV | Galβ1-4GlcNAc (Type 2) | N-glycans, O-glycans | Sialyl-Lewisx/Sialyl-Lewisa |
| ST3Gal-V | Galβ1-4Glc-Cer (Lac-Cer) | Glycolipids (gangliosides) | GM3, GM4 |
| ST3Gal-VI | Galβ1-4GlcNAc (Type 2) | N-glycans, O-glycans | Sialyl-Lewisx |
The expression of ST3Gal enzymes is tightly controlled through a variety of mechanisms at the transcriptional and post-transcriptional levels, ensuring tissue-specific and developmentally regulated sialylation patterns. nih.gov
Transcriptional Regulation: The genes encoding ST3Gal enzymes, such as ST3GAL4, are subject to complex transcriptional regulation involving multiple promoters and alternative splicing, which results in different mRNA variants. researchgate.net This complexity allows for distinct tissue-specific expression patterns. researchgate.net For example, the expression of ST3Gal1 is regulated by elements like Sp1 and USF binding sites. researchgate.net Similarly, different promoters control the expression of ST3Gal2 isoforms. researchgate.net This intricate control at the gene level is a primary driver of the diversity in cell surface sialylation.
Post-Transcriptional and Post-Translational Regulation: After transcription, gene expression can be further modulated. youtube.comyoutube.com Post-transcriptional regulation includes mechanisms like alternative splicing, which can generate multiple protein isoforms from a single gene. youtube.com The stability of the mRNA transcript in the cytoplasm, influenced by factors like the length of its poly-A tail, also determines the amount of protein synthesized. youtube.com Additionally, microRNAs (miRs) can hinder the translation of sialyltransferase mRNA. nih.gov At the post-translational level, regulation can occur through proteolytic processing, where a soluble form of the enzyme can be derived from the membrane-bound form, and through the formation of enzyme complexes (oligomerization). uniprot.orgnih.gov
Preceding Glycosyltransferase Activities in this compound Core Synthesis
The synthesis of the this compound linkage is contingent upon the prior creation of an appropriate terminal galactose acceptor substrate. This requires the action of various galactosyltransferases and other glycosyltransferases that build the core glycan structure.
Substrate Donor Availability and Regulation
The synthesis of sialoglycans is critically dependent on a steady supply of the activated sialic acid donor, CMP-N-acetylneuraminic acid (CMP-NeuAc). The availability of this molecule is regulated by its own biosynthetic pathway and its transport into the correct cellular compartment.
Biosynthesis and Intracellular Transport of CMP-NeuAc
The production of CMP-NeuAc is a multi-step process that occurs in different cellular locations. nih.gov
Biosynthesis: The pathway begins in the cytosol with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) by the enzyme UDP-GlcNAc 2-epimerase. acs.org ManNAc is then phosphorylated to ManNAc-6-phosphate, which condenses with phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid-9-phosphate. researchgate.net A phosphatase then removes the phosphate (B84403) group to yield N-acetylneuraminic acid (NeuAc). researchgate.net In the final cytosolic step, the enzyme CMP-NeuAc synthetase (CMAS) activates NeuAc by coupling it with cytidine (B196190) triphosphate (CTP) to produce CMP-NeuAc, the high-energy donor substrate required by sialyltransferases. nih.govnih.gov This pathway can be subject to feedback inhibition, where the production of CMP-NeuAc can allosterically inhibit the initial enzyme, GNE. nih.gov
Intracellular Transport: Since sialylation occurs in the lumen of the Golgi apparatus, the CMP-NeuAc synthesized in the cytosol must be transported across the Golgi membrane. nih.gov This transport is mediated by a specific nucleotide-sugar transporter, the CMP-sialic acid transporter (CST). plos.org The CST is an antiporter, meaning it imports one molecule of CMP-NeuAc into the Golgi lumen in exchange for exporting one molecule of cytidine monophosphate (CMP), the byproduct of the sialyltransferase reaction, back into the cytoplasm. plos.org The activity of the CST can be physiologically regulated. For example, it has been shown that 5-methyl CMP (m5CMP), an endogenous molecule resulting from RNA degradation, can bind to and inhibit the CST, thereby providing a potential link between RNA epigenetics and the regulation of cellular glycosylation. plos.org
Galactose Metabolic Pathways and UDP-Galactose Supply
The synthesis of this compound is critically dependent on the availability of uridine (B1682114) diphosphate (B83284) galactose (UDP-Galactose), the activated sugar donor for the galactose moiety. The primary route for providing this substrate is the Leloir pathway, which metabolizes galactose into a form suitable for glycosylation. mhmedical.com This pathway is essential for incorporating galactose from dietary sources or converting it from glucose.
The Leloir pathway involves a series of enzymatic steps:
Phosphorylation: Galactose is first phosphorylated by galactokinase (GALK) to produce galactose-1-phosphate (Gal-1-P). mhmedical.comnih.gov
Uridyl Transfer: Galactose-1-phosphate uridyltransferase (GALT) then catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate. mhmedical.comnih.gov
Epimerization: UDP-galactose can be reversibly converted to UDP-glucose by the enzyme UDP-galactose 4'-epimerase (GALE). researchgate.netnih.gov This epimerization is crucial as it allows for the synthesis of UDP-galactose even in the absence of dietary galactose by converting the more abundant UDP-glucose. nih.govnih.gov
UDP-glucose itself is a central molecule, synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGP). nih.gov Therefore, the cellular pool of UDP-galactose is maintained through both the direct conversion of galactose and the epimerization of UDP-glucose, ensuring a steady supply for glycosyltransferases in the Golgi apparatus. nih.govletstalkacademy.com The interconversion of these two molecules is vital for maintaining metabolic balance. letstalkacademy.com
Table 1: Key Enzymes in the Leloir Pathway for UDP-Galactose Supply This interactive table summarizes the primary enzymes involved in the synthesis of UDP-Galactose.
| Enzyme | Abbreviation | Function |
|---|---|---|
| Galactokinase | GALK | Phosphorylates galactose to galactose-1-phosphate. mhmedical.com |
| Galactose-1-Phosphate Uridyltransferase | GALT | Converts galactose-1-phosphate to UDP-galactose using UDP-glucose. mhmedical.comnih.gov |
| UDP-Galactose 4'-Epimerase | GALE | Interconverts UDP-galactose and UDP-glucose. researchgate.netnih.gov |
Cellular and Subcellular Localization of this compound Glycosylation Machinery
The synthesis of complex glycans, including the addition of the terminal this compound structure, is a spatially and temporally organized process that occurs within specific cellular compartments. This organization ensures the sequential and accurate modification of glycoproteins and glycolipids as they transit through the secretory pathway. nih.govfrontiersin.org
Compartmentalization of Glycosyltransferases
The Golgi apparatus is not a homogeneous organelle but is organized into a series of distinct cisternae: the cis-Golgi network (CGN), medial-Golgi, and trans-Golgi network (TGN). frontiersin.orgnih.gov Glycosyltransferases and glycosidases are distributed in a non-uniform, ordered manner across these compartments, reflecting the sequential steps of glycan synthesis. nih.govnih.gov This compartmentalization is crucial for controlling the final glycan structure. biorxiv.org
The enzymes responsible for adding the this compound linkage, known as β-galactoside α2,3-sialyltransferases (ST3Gal), are typically located in the trans-Golgi and the TGN. nih.gov This late localization in the secretory pathway is logical, as sialylation is a terminal modification, occurring after the core glycan has been built up and modified in the earlier cis- and medial-Golgi compartments. frontiersin.orgnih.gov The steady-state localization of these enzymes is maintained by a dynamic balance of retention within specific cisternae and retrieval from later compartments via retrograde transport vesicles. nih.govbiorxiv.org This precise arrangement ensures that sialylation occurs only on appropriate, fully assembled galactose-terminating acceptor substrates. nih.gov
Regulatory Mechanisms Governing this compound Expression
The expression of the this compound structure on the cell surface is not static; it is dynamically regulated by a variety of mechanisms at the genetic and environmental levels. The final glycan profile of a cell is determined by the expression of the required enzymes and the availability of activated sugar substrates. nih.gov
Gene Regulation of Glycosyltransferases and Glycosidases
The primary determinants for the synthesis of the this compound linkage are the β-galactoside α2,3-sialyltransferases (ST3Gal), a subfamily of sialyltransferases. nih.govwikipedia.org In mammals, this family includes six members (ST3Gal I-VI), each with distinct substrate specificities and expression patterns. nih.gov The expression of these ST3Gal genes is tightly controlled at the transcriptional level. nih.gov
Several regulatory mechanisms have been identified:
Transcriptional Control: The activity of ST3Gal gene promoters can be modulated by transcription factors. For example, the expression of ST3Gal II has been shown to be regulated by the transcription factor NF-κB (specifically the RelB subunit). nih.gov
Epigenetic Modifications: DNA methylation plays a significant role in regulating ST3Gal expression. Hypermethylation of CpG islands in the promoter region of an ST3Gal gene can lead to its silencing, while demethylation can induce its expression. nih.gov
Alternative Splicing and Promoter Usage: Tissue-specific expression patterns of ST3Gal enzymes can be achieved through the use of alternative promoters and alternative splicing, leading to different enzyme variants. frontiersin.org
Conversely, the removal of the this compound structure is carried out by glycosidases known as neuraminidases (or sialidases). The regulated expression of these enzymes provides another layer of control over the sialylation status of the cell surface.
Table 2: Major Human α2,3-Sialyltransferases (ST3Gal) and Their Primary Acceptors This interactive table outlines the key ST3Gal enzymes responsible for synthesizing the this compound linkage.
| Enzyme Family | Primary Acceptor Substrate | Resulting Structure |
|---|---|---|
| ST3Gal I | Galβ1-3GalNAc- (Core 1 O-glycan) | NeuAcα2-3Galβ1-3GalNAc- |
| ST3Gal II | Galβ1-3GalNAc- (Core 1 O-glycan) | NeuAcα2-3Galβ1-3GalNAc- |
| ST3Gal III | Galβ1-3(4)GlcNAc- (Type 1 or 2 N-glycan chains) | NeuAcα2-3Galβ1-3(4)GlcNAc- |
| ST3Gal IV | Galβ1-4GlcNAc- (Type 2 N-glycan chains) | NeuAcα2-3Galβ1-4GlcNAc- |
| ST3Gal V | Galβ1-4Glc-Cer (Lactosylceramide) | NeuAcα2-3Galβ1-4Glc-Cer (GM3 Ganglioside) |
Environmental and Developmental Influences on Glycan Expression
The expression of this compound is highly responsive to both the external cellular environment and internal developmental programs.
Substrate Availability: The synthesis of sialylated glycans is directly influenced by the intracellular concentration of the activated sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govfrontiersin.org The availability of this key substrate can regulate the expression of sialyltransferase genes at the transcriptional level. nih.gov This suggests a feedback mechanism where the cell can adjust its sialylation capacity based on the metabolic supply of sialic acid precursors. nih.gov
Hormonal Regulation: Hormones can influence glycosylation patterns. For instance, androgens like testosterone (B1683101) have been shown to increase the expression of ST3Gal II in certain prostate cancer cells by inducing the demethylation of its gene promoter. nih.gov
Developmental Stage: The expression of specific sialyltransferases and, consequently, this compound-containing structures, is often spatiotemporally regulated during embryonic development and cell differentiation. nih.govnih.gov Changes in the expression of this glycan structure are associated with the differentiation state of cells. nih.gov For example, specific cytokine signaling involving the tumor necrosis factor (TNF) superfamily has been shown to negatively regulate neurite growth in developing sensory neurons, a process where cell-surface glycans play critical roles. nih.gov
These regulatory layers ensure that the expression of the this compound glycan is precisely tailored to the specific functional needs of the cell in response to developmental cues and environmental signals.
Catabolism and Turnover of this compound Structures
The degradation of glycoconjugates containing the this compound sequence is a stepwise process initiated by the removal of the terminal sialic acid residue. This crucial first step is catalyzed by a class of enzymes known as sialidases or neuraminidases.
Sialidase (Neuraminidase) Specificity and Linkage Preference
Sialidases are exoglycosidases that cleave the glycosidic linkages of terminal sialic acid residues. The efficacy and rate of this cleavage are highly dependent on the enzyme's specificity for the particular linkage, such as α2-3, α2-6, α2-8, or α2-9, connecting the sialic acid to the underlying glycan chain.
Numerous studies have highlighted the distinct linkage preferences of sialidases from various sources, including mammalian, viral, and bacterial origins. Mammalian cells contain four types of neuraminidases (Neu1, Neu2, Neu3, and Neu4), each with characteristic substrate specificities. Neu1, a lysosomal enzyme, exhibits broad specificity and can cleave both α2-3 and α2-6 linked sialic acids. plos.org In contrast, the cytosolic sialidase NEU2 shows a strong preference for the α2-3 linkage. nih.gov
Viral neuraminidases, particularly those from influenza viruses, also demonstrate significant linkage preferences that can influence host specificity. For instance, avian influenza neuraminidases generally show higher activity towards α2-3-linked sialic acids, which are predominant in the avian gut, while human-adapted viruses often have increased activity towards α2-6 linkages found in the human respiratory tract. wjgnet.comresearchgate.net However, even human-adapted viruses tend to retain a preference for cleaving α2-3 linked substrates more efficiently. researchgate.net
Certain bacterial sialidases also exhibit strong preferences. The sialidase from Salmonella typhimurium displays a pronounced preference for α2-3-linked sialic acids. nih.gov An exemplary case of high specificity is Sialidase L, derived from the leech Macrobdella decora, which is strictly specific for the NeuAcα2-3Gal linkage and does not hydrolyze other sialosyl linkages. nih.gov
| Sialidase (Neuraminidase) | Source | Primary Specificity for this compound | Notes |
|---|---|---|---|
| Neu1 | Mammalian (Lysosomal) | Broad (Active against α2-3 and α2-6) | Plays a key role in the catabolism of a wide range of sialylated glycoproteins within the lysosome. plos.org |
| NEU2 | Mammalian (Cytosolic) | Strong preference for α2-3 linkage | Exhibits only minor activity toward α2-6-linked sialosides. nih.gov |
| Avian Influenza N1/N2 | Virus | High preference for α2-3 linkage | Correlates with the prevalence of α2-3 linked receptors in avian hosts. wjgnet.com |
| Sialidase T | Salmonella typhimurium | Strong preference for α2-3 linkage | Used in research to distinguish between different sialic acid linkages. nih.gov |
| Sialidase L | Macrobdella decora (Leech) | Strictly specific for NeuAcα2-3Gal | Does not cleave NeuAcα2-6Gal, NeuAcα2-8NeuAc, or other linkages, making it a valuable tool for glycobiology research. nih.gov |
Lysosomal Degradation Pathways for Sialylated Glycoconjugates
The primary site for the degradation of glycoconjugates is the lysosome, an acidic organelle containing a wide array of hydrolytic enzymes. oup.comnih.gov The catabolism of glycoproteins carrying the this compound motif follows a highly ordered, sequential pathway mediated by specific exoglycosidases. nih.gov
The process begins after the glycoconjugate is delivered to the lysosome via endocytosis. wikipedia.org Inside the lysosome, the low pH environment (pH 4.0-5.5) provides optimal conditions for the activity of most lysosomal hydrolases. oup.comnih.gov The breakdown is initiated by the action of a lysosomal sialidase (neuraminidase, typically Neu1), which cleaves the terminal NeuAcα2-3 linkage. nih.govnih.gov
Efficient degradation of sialylated glycoconjugates often requires the formation of a multi-enzyme complex. nih.govnih.gov Research has shown that lysosomal sialidase, β-galactosidase, and a serine carboxypeptidase known as the protective protein/cathepsin A (PPCA) form such a complex. nih.govnih.gov In this arrangement, cathepsin A not only activates the sialidase precursor but also protects β-galactosidase from premature degradation. nih.gov
Following the removal of the sialic acid residue by the sialidase, the now-exposed terminal galactose (Gal) residue is cleaved by β-galactosidase. The degradation cascade continues with the sequential action of other exoglycosidases, such as N-acetyl-β-D-hexosaminidase, which remove one monosaccharide at a time from the non-reducing end of the glycan chain until the entire structure is broken down. oup.com The free sialic acid and other monosaccharides are then transported out of the lysosome into the cytosol, where they can be either recycled for new synthesis or further catabolized. wikipedia.orgmdpi.com
Genetic defects in any of the enzymes involved in this pathway can disrupt the entire degradation process, leading to the accumulation of undigested glycoconjugates within the lysosome and causing a class of metabolic disorders known as lysosomal storage diseases. nih.govnih.gov
Glycoconjugate Contexts and Structural Diversity of Neuacalpha2 3galbeta
Presence of NeuAcalpha2-3Galbeta in N-Linked Glycans
N-linked glycans are oligosaccharides covalently attached to asparagine (Asn) residues of proteins within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). sigmaaldrich.com All N-glycans share a common pentasaccharide core structure (Man₃GlcNAc₂). sigmaaldrich.comwikipedia.orgnih.gov From this core, they are processed into three main classes: high-mannose, complex, and hybrid types. sigmaaldrich.comnih.gov The NeuAcα2-3Galβ sequence is a characteristic terminal modification of complex and hybrid N-glycans.
Complex N-glycans are formed when the core structure is modified by the addition of N-acetylglucosamine (GlcNAc) residues, creating branches or "antennae". sigmaaldrich.comnih.gov These antennae, which can number from two (biantennary) to four or more (tri- and tetraantennary), can be further elongated, commonly with galactose (Gal) and terminated with sialic acid (NeuAc) residues. sigmaaldrich.commdpi.com The NeuAcα2-3Galβ linkage is a frequent terminal cap on the antennae of complex N-glycans, where it plays a significant role in modulating protein function and recognition events. sussex-research.com
Table 1: Representative Structures of Complex N-Glycans Featuring the NeuAcα2-3Galβ Terminus
| Glycan Structure Name | Number of Antennae | Terminal Sequence Example |
| Monosialylated Biantennary | 2 | NeuAcα2-3Galβ1-4GlcNAcβ1-2Manα1-3... |
| Disialylated Biantennary | 2 | NeuAcα2-3Galβ1-4GlcNAcβ1-2(NeuAcα2-3Galβ1-4GlcNAcβ1-4)Manα1-6... |
| Trisialylated Triantennary | 3 | Features three antennae capped with NeuAcα2-3Galβ... |
Hybrid-type N-glycans represent an intermediate structure between high-mannose and complex types. sigmaaldrich.com They are characterized by having unsubstituted terminal mannose residues on the Manα1-6 arm of the core, while the Manα1-3 arm is processed to form one or two complex-type antennae. sigmaaldrich.comnih.govnih.gov These complex antennae can be elongated and terminated in the same manner as those on fully complex N-glycans, including the addition of the NeuAcα2-3Galβ sequence. sigmaaldrich.com The presence of this sialylated terminus on a hybrid structure contributes to the vast structural diversity of N-glycosylation. nih.govresearchgate.net
Occurrence of this compound in O-Linked Glycans
O-linked glycosylation involves the attachment of a glycan to the hydroxyl group of a serine (Ser) or threonine (Thr) residue on a protein. sigmaaldrich.com The most common form, known as mucin-type O-glycosylation, is initiated by the transfer of N-acetylgalactosamine (GalNAc) to the protein. uzh.chmdpi.com This initial GalNAc can be extended into various core structures that serve as a foundation for further elongation and terminal modifications, including the addition of NeuAcα2-3Galβ. nih.gov
Mucins and mucin-like glycoproteins are characterized by dense clusters of O-glycans. uzh.chmdpi.com The structural diversity of these glycans begins with the formation of different core structures, with Cores 1, 2, 3, and 4 being the most common. nih.govresearchgate.net
Core 1 (T-antigen): The most common O-glycan core, formed by the addition of a galactose residue to the initial GalNAc, creating the disaccharide Galβ1-3GalNAc. creative-proteomics.comnih.gov The Core 1 structure is a primary acceptor for sialylation by α2,3-sialyltransferases, leading to the formation of the common terminal motif NeuAcα2-3Galβ1-3GalNAc. nih.govresearchgate.netnih.gov This sialylated Core 1 is widely distributed on many glycoproteins.
Core 2: This structure is created by adding a GlcNAc residue to the GalNAc of a Core 1 glycan (GlcNAcβ1-6[Galβ1-3]GalNAc). nih.gov The branches of the Core 2 structure can be further elongated and subsequently sialylated, resulting in terminal structures such as sialyl Lewis X, which contains the NeuAcα2-3Galβ sequence. researchgate.netnih.gov Disialylated Core 2 glycans can also feature this linkage. qa-bio.com
Core 3: Formed by the addition of a GlcNAc residue directly to the initial GalNAc (GlcNAcβ1-3GalNAc). creative-proteomics.comnih.gov The synthesis of Core 3 is controlled by the enzyme C3GnT and its expression is more restricted, primarily found in the gastrointestinal tract. nih.govnih.govfda.gov While a primary component of colonic mucins, the extension of Core 3 structures can lead to various terminal epitopes. nih.gov
Core 4: This core is synthesized by adding a GlcNAc residue to the GalNAc of a Core 3 structure (GlcNAcβ1-6[GlcNAcβ1-3]GalNAc). nih.govcreative-proteomics.com Like Core 3, it is less ubiquitous than Cores 1 and 2. nih.gov Mucins in the colon can carry highly sialylated Core 3- and Core 4-type glycans. nih.gov
Table 2: Common Mucin-Type O-Glycan Cores and Sialylation Potential
| Core Structure | Chemical Structure | Presence of NeuAcα2-3Galβ Terminus |
| Core 1 | Galβ1-3GalNAc-α-Ser/Thr | Common; direct sialylation of the Gal residue. researchgate.netnih.gov |
| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAc-α-Ser/Thr | Common; occurs on elongated branches. researchgate.netnih.gov |
| Core 3 | GlcNAcβ1-3GalNAc-α-Ser/Thr | Possible on elongated branches. nih.gov |
| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAc-α-Ser/Thr | Possible on elongated branches. nih.gov |
The fundamental linkage in mucin-type O-glycosylation is the attachment of GalNAc to the hydroxyl group of serine or threonine residues. uzh.chmdpi.com This initial monosaccharide is the anchor upon which the more complex Core 1, 2, 3, and 4 structures are built. Therefore, any protein containing a mucin-type O-glycan that is ultimately terminated with the NeuAcα2-3Galβ motif inherently possesses this foundational linkage to a serine or threonine residue. Research has identified glycoproteins, such as DMBT1, that carry clustered NeuAcα2–3Galβ O-linked oligosaccharides, emphasizing the direct connection of this terminal motif to the protein backbone via Ser/Thr residues. nih.gov A novel sialylated O-linked glycan with the structure Neu5Acα2-->3Galpβ1-->6(Galfβ1-->4)GlcNAc has also been identified on the sialoglycoprotein of Trypanosoma cruzi. nih.gov
Integration of this compound into Glycosphingolipids
Glycosphingolipids (GSLs) are a class of lipids characterized by a carbohydrate chain linked to a ceramide moiety, which anchors the molecule in the outer leaflet of the cell membrane. nih.govnih.gov The glycan portion is exposed to the extracellular environment and participates in cell recognition and signaling. Acidic GSLs that contain one or more sialic acid residues are known as gangliosides. The NeuAcα2-3Galβ structure is a defining feature of many gangliosides.
The simplest ganglioside containing this motif is GM4, which consists of a single NeuAcα2-3 linkage to a galactose that is directly attached to ceramide (NeuAcα2-3Galβ-Cer). lipidmaps.org More complex gangliosides build upon this foundation by elongating the core glycan chain. For example, the ganglioside SSEA-4 antigen contains the terminal NeuAcα2-3Galβ sequence at the non-reducing end of a longer oligosaccharide chain. lipidmaps.org The specific structure of the underlying glycan chain and its linkage to ceramide creates a wide variety of gangliosides that share the NeuAcα2-3Galβ epitope. lipidmaps.orgnih.gov
Table 3: Examples of Glycosphingolipids (Gangliosides) Containing the NeuAcα2-3Galβ Moiety
| Ganglioside Name | Abbreviated Structure |
| GM4 | NeuAcα2-3Galβ-Cer lipidmaps.org |
| SSEA-4 antigen | NeuAcα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ-Cer lipidmaps.org |
| Sialylparagloboside | NeuAcα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ-Cer |
| GM3 | NeuAcα2-3Galβ1-4Glcβ-Cer |
Association of this compound with Glycosaminoglycans and Proteoglycans
While most commonly associated with glycoproteins and glycolipids, sialic acids, including the this compound linkage, can also be found in association with proteoglycans and their constituent glycosaminoglycan (GAG) chains. Proteoglycans are heavily glycosylated proteins characterized by one or more covalently attached GAG chains, which are long, linear polysaccharides. plos.org
Sialic acids are typically found at the terminal positions of N- and O-linked oligosaccharides that can be present on the core proteins of proteoglycans, distinct from the GAG chains themselves. nih.gov However, there is also evidence of more direct associations. For instance, a novel sialic acid-modified chondroitin (B13769445) sulfate (B86663) (a type of GAG) linkage region hexasaccharide has been identified, indicating that sialylation can occur on structures directly related to GAGs. nih.gov
Functionally, cell surfaces are rich in both GAGs (like heparan sulfate and chondroitin sulfate) and sialylated glycans. These two classes of molecules can act sequentially as receptors for pathogens. For example, some viruses first attach to cell surface GAGs and subsequently interact with sialylated glycans for infectious entry, suggesting a cooperative role in mediating cellular interactions. u-szeged.hunih.gov
Branching Patterns and Adjacent Saccharide Linkages Influencing this compound Functionality
The biological activity of the terminal this compound motif is not solely determined by its presence but is significantly modulated by the structure of the underlying oligosaccharide chain. Branching patterns and adjacent sugar linkages create a diverse landscape of glycan structures that are recognized with high specificity by various glycan-binding proteins.
The disaccharide N-acetyllactosamine (LacNAc; Galbeta1-4GlcNAc) can be repeated to form linear or branched poly-N-acetyllactosamine chains. These chains serve as scaffolds for terminal modifications, including sialylation, and are common on both N- and O-linked glycans.
The this compound linkage is frequently found terminating these LacNAc extensions, forming the structure NeuAcalpha2-3Galbeta1-4GlcNAc, often referred to as 3'-Sialyl-N-acetyllactosamine (3'SLN). frontiersin.org This terminal motif is a well-established ligand for various recognition proteins, including Siglecs (sialic acid-binding immunoglobulin-type lectins) and viral hemagglutinins, mediating processes of the immune system and pathogen infection. frontiersin.orgnih.gov The length of the underlying poly-LacNAc chain can influence the avidity and specificity of these binding interactions.
O-Linked Glycan Cores : In mucin-type O-glycans, the synthesis is a stepwise process starting from a GalNAc linked to a serine or threonine residue. The formation of different core structures (e.g., Core 1: Galbeta1-3GalNAc; Core 2: GlcNAcbeta1-6(Galbeta1-3)GalNAc) creates distinct platforms for further elongation and sialylation. nih.gov The enzymatic addition of NeuAcalpha2-3 to the galactose of Core 1 creates the sialyl-T antigen (NeuAcalpha2-3Galbeta1-3GalNAc-). Importantly, this sialylation can act as a regulatory step; for example, the sialylation of Core 1 prevents the action of the enzyme that forms Core 2, thereby directing the biosynthetic pathway toward specific glycan structures. nih.gov
N-Linked Glycan Cores : N-glycans, which are attached to asparagine residues, are classified into high-mannose, hybrid, and complex types based on their processing in the Golgi apparatus. wikipedia.org The this compound linkage is typically found on the antennae of complex N-glycans. The number of antennae (bi-, tri-, or tetra-antennary) and the presence of other modifications, such as a "bisecting" GlcNAc or core fucosylation, create a vast diversity of structures. wikipedia.org These underlying structural variations can alter the orientation and accessibility of the terminal this compound motif, thereby fine-tuning its recognition by binding partners.
Tissue, Cell Type, and Species-Specific Distribution of this compound Glycans
The expression of glycans featuring the this compound linkage is tightly regulated and exhibits significant specificity across different tissues, cell types, and species. This specificity is primarily controlled by the differential expression of a family of enzymes called β-galactoside alpha-2,3-sialyltransferases (ST3Gal). nih.gov
There are six main enzymes in this family (ST3Gal I-VI) in mammals, each with distinct substrate specificities and expression patterns, which dictates the type of NeuAcalpha2-3-sialylated structures produced in a given cell or tissue. nih.gov
Tissue-Specific Expression : Northern blot analyses in mice have revealed highly tissue-specific expression patterns for the ST3Gal enzymes. nih.gov
ST3Gal I is strongly expressed in the spleen and salivary gland. nih.gov
ST3Gal II shows strong expression in the brain. nih.gov
ST3Gal III and IV are more widely expressed across a variety of tissues. nih.gov This differential expression directly correlates with the abundance of specific sialylated glycoconjugates in these tissues. For example, the high expression of ST3Gal II in the brain is consistent with the abundance of gangliosides like GD3 in neural tissue.
Cell Type-Specific Expression : Within a tissue, glycan expression can vary between cell types. For instance, in human chondrocytes (cartilage cells), the level of α2,3-sialylation is associated with the chondrocyte phenotype. A shift towards increased α2,3-linked sialic acids is observed in response to inflammatory cytokines like IL-1β or TNF-α. nih.gov Furthermore, clustered this compound O-glycans have been identified as markers for undifferentiated human embryonic stem cells and certain poorly differentiated cancer cells, indicating a role in determining cell differentiation state. nih.gov
Species-Specific and Developmental Regulation : The expression of α2,3- and α2,6-sialylated glycans is also developmentally regulated and can differ between species. Studies in bovine reproductive tracts have shown distinct and non-random expression patterns of α2,3-sialylated determinants in fetal versus adult tissues, highlighting their role as specific signals in development. nih.gov While sialic acids are widely distributed in vertebrates, their specific linkages and the underlying glycan structures can vary significantly, contributing to species-specific biological functions and interactions. wikipedia.org
| ST3Gal Enzyme | Primary Substrate Preference | Tissues with Strong Expression (Mouse) | Resulting Glycan Structures |
|---|---|---|---|
| ST3Gal I | Galbeta1-3GalNAc (Core 1 O-glycans, Gangliosides) | Spleen, Salivary Gland | Sialyl-T antigen, GM3/GD3 |
| ST3Gal II | Galbeta1-3GalNAc (Gangliosides) | Brain | GM3/GD3 and other gangliosides |
| ST3Gal III | Galbeta1-3/4GlcNAc (Type 1 and 2 chains) | Wide variety of tissues | Sialylated N-glycans, Sialyl-Lewis epitopes |
| ST3Gal IV | Galbeta1-4GlcNAc (Type 2 chains) | Wide variety of tissues | Sialylated N-glycans, Sialyl-Lewis epitopes |
Spatial and Temporal Expression during Development
The expression of the this compound linkage is tightly controlled in a spatial and temporal manner throughout embryonic development, indicating its importance in the formation of tissues and organs. While a complete developmental map is still under investigation, key expression patterns have been identified through studies on early embryos and the tissue-specific expression of the enzymes responsible for its synthesis.
In early mouse development, sialylated antigens containing the NeuAcα2-3Galβ motif, such as Sialyl Lewis-x, are detectable on the pre-implantation embryo starting from the 8-cell stage nih.gov. This early appearance suggests a role in cell-cell recognition and adhesion during the initial stages of embryogenesis.
The expression of the this compound epitope is directly dependent on the family of ST3Gal sialyltransferases oup.com. The spatial and temporal expression of these enzymes, therefore, provides a proxy for the location of the glycan structure.
Nervous System Development : The human ST3GAL3 gene, which encodes the ST3Gal-III enzyme, is highly expressed in the developing brain researchgate.net. Mutations in this gene that impair enzyme function are linked to intellectual disability, underscoring the critical role of the glycans formed by this enzyme in the proper development of higher cognitive functions researchgate.netnih.gov. This suggests that this compound-containing glycoconjugates are integral to neural development and function.
Endometrial Receptivity : In the adult, temporal expression is crucial for processes like reproduction. The sialyl Lewis X oligosaccharide, which is synthesized by the ST3Gal3 enzyme, is significantly elevated in the human endometrium during the mid-secretory phase. This specific timing is believed to be important for creating a receptive environment for embryo implantation frontiersin.org.
The dynamic regulation of ST3Gal enzymes ensures that the this compound structure is present in the right place and at the right time to mediate critical developmental events.
Cellular Differentiation and Glycan Phenotypes
Changes in cell surface glycosylation, or the "glycan phenotype," are a hallmark of cellular differentiation. The this compound epitope, particularly in a clustered form on O-glycans, has been identified as a key determinant of the differentiation state of cells, most notably in human embryonic stem cells (hESCs) nih.govnih.gov.
Marker of Undifferentiated States: Research has shown that a specific monoclonal antibody, MAb7, recognizes clustered NeuAcα2–3Galβ O-linked oligosaccharides on the protein DMBT1 (deleted in malignant brain tumors 1) nih.govnih.gov. This epitope serves as a novel marker for undifferentiated cells nih.govresearchgate.net.
Human Embryonic Stem Cells (hESCs): The MAb7 antigen is strongly expressed on the surface of undifferentiated hESCs. As these cells are induced to differentiate into neural lineages, the expression of this glycan structure is dramatically reduced, almost disappearing within seven days nih.gov. This downregulation coincides with the increased expression of neural markers like Pax-6 nih.gov.
Other Progenitor Cells: A small percentage (5-10%) of human amniotic epithelial cells, which are known to retain stem cell characteristics, also express this glycan marker nih.gov.
Terminally Differentiated Cells: In contrast, the expression of the clustered NeuAcα2–3Galβ O-glycan is barely detectable in normal, terminally differentiated cells such as human keratinocytes, fibroblasts, and endothelial cells nih.gov.
This distinct expression pattern establishes a clear glycan phenotype associated with pluripotency and an undifferentiated state. The process of differentiation involves the silencing of this phenotype, likely through epigenetic modifications that control the expression of the relevant glycosyltransferases nih.gov.
Glycan Phenotypes in Cancer: Interestingly, the glycan phenotype of undifferentiated embryonic cells is often recapitulated in cancer. The clustered NeuAcα2–3Galβ O-glycan is highly expressed in poorly differentiated and metastatic pancreatic and gastric cancer cell lines nih.govnih.gov. Its expression level correlates with the metastatic potential of these cells, and the presence of this glycan has been shown to play a role in the adhesion of cancer cells to endothelial cells, a key step in metastasis nih.gov. This highlights that the this compound epitope is not only a marker of the cellular differentiation state but also a functional component in both normal development and pathology.
The table below summarizes the expression of clustered this compound O-glycans in relation to cellular differentiation status.
| Cell Type | Differentiation Status | Expression of Clustered this compound O-Glycan | Reference |
|---|---|---|---|
| Human Embryonic Stem Cells (hESCs) | Undifferentiated | High | nih.gov |
| hESCs undergoing Neural Differentiation | Differentiating | Decreased/Absent | nih.gov |
| Human Amniotic Epithelial Cells | Progenitor-like | Low (in a subpopulation) | nih.gov |
| Human Keratinocytes | Differentiated | Not Detected | nih.gov |
| Human Fibroblasts | Differentiated | Not Detected | nih.gov |
| Human Endothelial Cells | Differentiated | Not Detected | nih.gov |
| Poorly Differentiated/Metastatic Cancer Cells | Undifferentiated-like | High | nih.govnih.gov |
Biological Recognition and Functional Roles of Neuacalpha2 3galbeta
Cell-Cell Recognition and Adhesion Mechanisms
Lectin-Mediated Interactions with NeuAcalpha2-3Galbeta
Lectins, a class of proteins that bind to specific carbohydrate structures, are critical for deciphering the "glycocode" presented on the cell surface. The this compound epitope is a primary ligand for two major families of lectins: Siglecs and selectins.
Siglecs are a family of I-type lectins predominantly expressed on immune cells, where they act as inhibitory or activating receptors upon binding to sialic acid-containing ligands. The interaction between Siglecs and this compound is a critical mechanism for immune self-recognition and modulation of immune responses.
Numerous members of the Siglec family exhibit binding affinity for α2-3-linked sialic acids. For instance, Sialoadhesin (Siglec-1) shows a preference for α2-3 linkages over other sialic acid linkages. nih.gov Siglec-9, another important inhibitory receptor on myeloid cells, also recognizes this compound-containing structures. Detailed structural studies have revealed that Siglec-9 specifically recognizes a particular conformation of the Neu5Acα2,3Gal glycosidic linkage. nih.govacs.org This conformational selectivity highlights the precision of these molecular recognition events.
The binding of Siglecs to this compound on host cells typically transmits an inhibitory signal, preventing an autoimmune response. This "self" recognition is a crucial aspect of immune homeostasis.
Table 1: Examples of Siglec Interactions with this compound-Containing Ligands
| Siglec | Preferential Ligand Structure Containing this compound | Functional Outcome of Interaction |
| Sialoadhesin (Siglec-1) | Neu5Acα2-3Galβ1-4GlcNAc (Sialyl-N-acetyllactosamine) | Cell adhesion, antigen presentation, and pathogen recognition. |
| Siglec-9 | Neu5Acα2-3Galβ1-4GlcNAc and related structures | Inhibition of immune cell activation, maintenance of immune tolerance. nih.govacs.org |
| Siglec-8 | Neu5Acα2-3(6-sulfo)Galβ1-4GlcNAc (6'-sulfated sialyl Lewisx) | Induction of eosinophil apoptosis, regulation of allergic inflammation. |
Selectins are a family of C-type lectins that play a pivotal role in the initial stages of leukocyte trafficking during inflammation. They mediate the tethering and rolling of leukocytes on the endothelial lining of blood vessels. The primary ligands for selectins are sialylated and fucosylated carbohydrate structures, with the sialyl Lewisx (sLex) epitope (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc) being a canonical recognition motif. cloudfront.net
The this compound core is an essential component of the sLex antigen. All three members of the selectin family—E-selectin (on endothelial cells), P-selectin (on platelets and endothelial cells), and L-selectin (on leukocytes)—recognize this structure, facilitating the crucial first step of leukocyte extravasation to sites of inflammation. cloudfront.netnih.gov The interaction is characterized by a rapid on-rate and off-rate, which allows for the characteristic rolling motion of leukocytes along the vessel wall.
The affinity of selectins for their ligands can be modulated by the specific presentation of the sLex structure on different glycoprotein (B1211001) scaffolds. For example, P-selectin glycoprotein ligand-1 (PSGL-1) is a major ligand for P-selectin and presents the sLex motif on O-linked glycans.
Receptor-Ligand Systems Involving this compound
Beyond the well-characterized lectin families of Siglecs and selectins, the this compound motif participates in other specific receptor-ligand interactions that are crucial for various physiological processes. These interactions often involve cell adhesion molecules (CAMs) and contribute to the intricate communication network between cells.
For instance, certain members of the immunoglobulin superfamily (IgSF) of CAMs can exhibit glycan-dependent binding. While not lectins in the classical sense, the specificity of their interactions can be modulated by the glycosylation state of their binding partners. The presence of terminal this compound can influence the homophilic or heterophilic binding of these molecules, thereby affecting processes such as neurite outgrowth, synapse formation, and tissue patterning. Research in neuroblastoma has highlighted the complex roles of various CAMs, including those of the immunoglobulin superfamily like NCAM, in cell adhesion and migration, processes influenced by cell surface glycosylation. nih.gov
Role in Host-Pathogen Interactions
The same cell surface molecules that mediate normal physiological processes can be co-opted by pathogens to facilitate infection. The this compound structure is a prime example of a host cell receptor that is exploited by various viruses for attachment and entry.
Viral Pathogen Adhesion and Entry
Many viruses have evolved surface proteins that specifically recognize and bind to sialic acid-containing glycans on host cells. This binding is the critical first step in the viral life cycle, leading to subsequent entry and replication. The preference for either α2-3- or α2-6-linked sialic acids is a major determinant of the host and tissue tropism of these viruses.
Influenza viruses are a classic example of pathogens that utilize sialic acids as receptors. Avian influenza viruses preferentially bind to this compound-terminated glycans, which are abundant on epithelial cells in the avian intestinal tract. nih.gov In contrast, human influenza viruses have adapted to preferentially recognize NeuAcalpha2-6Galbeta-terminated glycans, which are prevalent in the human upper respiratory tract. nih.gov This receptor specificity is a key factor in the species barrier for influenza viruses. The hemagglutinin (HA) protein on the surface of the influenza virus is responsible for this receptor binding activity.
Newcastle disease virus (NDV), an avian paramyxovirus, also utilizes sialic acid-containing receptors for attachment to host cells. frontiersin.org The hemagglutinin-neuraminidase (HN) protein of NDV mediates this binding, which is a prerequisite for viral fusion and entry into the cell.
Table 2: Viral Pathogens Utilizing this compound for Adhesion and Entry
| Viral Pathogen | Viral Attachment Protein | Host Cell Receptor Containing this compound | Significance of Interaction |
| Avian Influenza A Virus | Hemagglutinin (HA) | Glycoproteins and glycolipids with terminal Neu5Acα2-3Galβ linkages on avian intestinal and respiratory epithelial cells. | A primary determinant of host tropism, restricting most avian strains from efficiently infecting humans. nih.gov |
| Newcastle Disease Virus | Hemagglutinin-Neuraminidase (HN) | Sialic acid-containing glycoconjugates on avian cells. | Essential for viral attachment and subsequent fusion of the viral envelope with the host cell membrane. frontiersin.org |
An in-depth examination of the biological significance of the terminal glycan structure, NeuAcα2-3Galβ, reveals its critical role as a recognition site for a multitude of physiological and pathological processes. This sialylated epitope, present on the terminus of glycoproteins and glycolipids, serves as a key interaction point for various viruses, bacteria, and toxins, mediating their attachment to and entry into host cells. Understanding these interactions is fundamental to comprehending the mechanisms of infectivity and pathogenesis.
1 Viral Recognition of NeuAcα2-3Galβ
The NeuAcα2-3Galβ motif is a prominent receptor for numerous viruses, with the specificity of this interaction often dictating host and tissue tropism.
1 Influenza Virus Hemagglutinin Binding Specificity for NeuAcα2-3Galβ
The binding specificity of the influenza virus hemagglutinin (HA) protein to sialic acid (SA) receptors is a primary determinant of its host range and transmissibility. dovepress.commdpi.com Influenza A viruses exhibit a distinct preference for the linkage of sialic acid to the penultimate galactose residue. Avian influenza viruses preferentially recognize NeuAcα2-3Galβ-terminated glycans, which are abundant on epithelial cells in the avian respiratory and gastrointestinal tracts. nih.govnih.govresearchgate.net In contrast, human influenza viruses have adapted to bind preferentially to NeuAcα2-6Galβ linkages, the predominant form found on epithelial cells in the human upper respiratory tract. mdpi.comnih.gov
This receptor specificity creates a significant species barrier, limiting the direct transmission of avian influenza viruses to humans. nih.gov For an avian virus to efficiently infect and transmit between humans, its hemagglutinin must acquire mutations that shift its binding preference from α2,3-linked to α2,6-linked sialic acids. nih.govnih.gov Research has shown that specific amino acid substitutions in the HA receptor-binding site, such as at positions 226 and 228 (H3 numbering), are critical for this switch in specificity. researchgate.net While avian viruses bind to NeuAcα2-3Galβ, human-adapted strains, like the H3N2 viruses, have evolved a preference for elongated and branched α2,6-sialoside receptors. nih.govnih.gov
| Virus Type | Primary Sialic Acid Receptor | Typical Host | Primary Location of Receptors in Host |
|---|---|---|---|
| Avian Influenza | NeuAcα2-3Galβ | Birds (e.g., ducks, chickens) | Respiratory and Gastrointestinal Tract Epithelium |
| Human Influenza | NeuAcα2-6Galβ | Humans | Upper Respiratory Tract Epithelium |
2 Norovirus and Rotavirus Receptor Recognition
While influenza viruses demonstrate a clear dependence on specific sialic acid linkages, the role of NeuAcα2-3Galβ in norovirus and rotavirus infection is more complex.
Noroviruses , a major cause of acute gastroenteritis, primarily recognize histo-blood group antigens (HBGAs) as receptors for attachment to host cells. nih.govresearchgate.net The interaction is highly specific, with different norovirus genotypes binding to different HBGA types (ABO, secretor, and Lewis). nih.gov While some studies on other caliciviruses suggest a role for sialic acid as a co-receptor or attachment factor, the primary determinant for most human noroviruses is the HBGA profile of the host. nih.govnih.gov
Rotaviruses , another leading cause of severe diarrhea in young children, exhibit strain-dependent interactions with sialic acids. nih.gov Some animal rotavirus strains utilize sialic acid-containing receptors, such as gangliosides with terminal NeuAcα2-3Galβ motifs, for initial cell attachment. nih.govresearchgate.net However, this interaction is not considered essential for many human rotavirus strains, which can use sialic acid-independent pathways for entry. nih.gov For sialic acid-dependent strains, the virus can evolve variants that no longer require this initial interaction, suggesting the involvement of other primary receptors like integrins (e.g., α2β1, αVβ3) and heat shock cognate protein hsc70. nih.govresearchgate.net
3 Other Sialic Acid-Dependent Viral Pathways
Beyond influenza, several other viral families utilize α2,3-linked sialic acids for cellular entry.
Paramyxoviruses : Many viruses in this family, such as Newcastle Disease Virus (NDV), use sialic acid as a primary receptor. nih.gov Studies have shown that NDV can efficiently use both α2,3- and α2,6-linked sialic acids present on N-linked glycoproteins to initiate infection. nih.govresearchgate.net
Coronaviruses : Some coronaviruses that cause respiratory and enteric infections utilize sialic acids as receptors or co-receptors. mdpi.com For instance, human coronaviruses OC43 and HKU1 are known to bind to 9-O-acetylated sialic acids. mdpi.com There is also evidence that α2,3-linked sialylated glycans can facilitate the binding of the spike protein of other coronaviruses, including MERS-CoV and SARS-CoV-2, potentially acting as attachment factors that promote subsequent interaction with protein receptors like ACE2. mdpi.comresearchgate.net
Adeno-Associated Viruses (AAV) : Certain serotypes of AAV, a parvovirus, depend on sialic acid for efficient cell transduction. Specifically, AAV1 and AAV6 have been shown to require α2,3-linked and α2,6-linked N-linked sialic acids on cell surface glycoproteins for effective interaction with target cells. nih.gov
2 Bacterial Adhesion, Colonization, and Immune Evasion
Bacteria have evolved sophisticated mechanisms to interact with host glycans, including NeuAcα2-3Galβ, to facilitate colonization and evade the immune system.
1 Bacterial Sialic Acid-Binding Adhesins
Bacterial adhesins are cell-surface proteins that mediate binding to host tissues, a critical first step in colonization and infection. nih.govnih.gov Several pathogenic bacteria express adhesins that specifically recognize sialylated glycans.
A prime example is the Sialic acid-binding Adhesin (SabA) of Helicobacter pylori . plos.org H. pylori, a bacterium linked to chronic gastritis and peptic ulcers, uses SabA to adhere to inflamed gastric mucosa where sialylated glycans are highly expressed. plos.orgnih.gov Receptor mapping studies have definitively identified the NeuAcα2-3Galβ disaccharide as the minimal binding epitope for the SabA adhesin. plos.org This interaction is crucial not only for adherence but also for the nonopsonic activation of human neutrophils, highlighting SabA as a key virulence factor. nih.govdiva-portal.org The ability of different H. pylori strains to vary their SabA-mediated binding properties allows for dynamic adaptation to changes in host mucosal glycosylation during persistent infection. plos.org
| Bacterium | Adhesin | Recognized Epitope/Receptor | Pathological Significance |
|---|---|---|---|
| Helicobacter pylori | SabA (Sialic acid-binding Adhesin) | NeuAcα2-3Galβ | Adherence to inflamed gastric mucosa, neutrophil activation. plos.orgnih.gov |
2 Mimicry and Glycan Shielding by Pathogens
Some bacteria employ a strategy of molecular mimicry by decorating their own surfaces with sialic acid, thereby resembling host cells to evade immune recognition. This process, known as sialylation, effectively shields the pathogen from components of the innate and adaptive immune systems. asm.org
Neisseria gonorrhoeae , the causative agent of gonorrhea, is a master of this technique. nih.gov This bacterium cannot synthesize sialic acid itself but possesses a sialyltransferase that scavenges CMP-N-acetylneuraminic acid from the host environment to sialylate its terminal lipooligosaccharide (LOS) structures. oup.comasm.org This sialylation of the gonococcal surface confers resistance to complement-mediated killing and protects the bacterium from phagocytic killing by neutrophils. asm.orgasm.org The sialic acid coat masks underlying antigens and is thought to engage with inhibitory sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells, suppressing neutrophil activation. asm.org Interestingly, while this glycan shield is advantageous for immune evasion, desialylation by sialidases in the female cervicovaginal microbiome may be necessary to expose terminal galactose residues on the LOS, facilitating subsequent infection in male urethral epithelial cells. oup.com
3 Toxin Binding and Cellular Internalization (e.g., Cholera Toxin)
Certain bacterial toxins exploit host cell surface sialylated glycans as receptors to gain entry into cells and exert their cytotoxic effects. Sialic acids, due to their terminal position on glycan chains, are ideal targets for such interactions. nih.gov
The Subtilase cytotoxin (SubAB) , produced by some Shiga-toxigenic Escherichia coli (STEC) strains, is an AB5 toxin that contributes to the pathogenesis of hemolytic uremic syndrome (HUS). nih.govplos.org The pentameric B subunit (SubB) is responsible for binding to host cell receptors. nih.gov Studies have shown that SubAB preferentially binds to sialylated glycolipids with a terminal α-2,3-linked sialic acid. nih.gov Specifically, it displays a higher affinity for glycans terminating in N-glycolylneuraminic acid (Neu5Gc) over N-acetylneuraminic acid (Neu5Ac). nih.gov Upon binding, the toxin is internalized and traffics to the endoplasmic reticulum, where the enzymatic A subunit cleaves the chaperone BiP/GRP78, inducing ER stress and leading to apoptosis. plos.orgmdpi.com
While the classic example of a toxin binding to gangliosides is Cholera toxin (which binds GM1), the broader family of toxins that interact with sialylated structures underscores the importance of motifs like NeuAcα2-3Galβ in mediating pathogenesis. nih.gov
Immunomodulatory Functions of this compound Glycans
Glycans terminating with the this compound sequence are crucial modulators of the immune system. They function as ligands for a family of receptors known as Siglecs (Sialic acid-binding immunoglobulin-type lectins), which are predominantly expressed on immune cells. The interaction between these sialylated glycans and Siglecs is a key mechanism for distinguishing "self" from "non-self," thereby maintaining immune homeostasis and preventing autoimmunity.
The this compound motif plays a significant role in dampening immune cell activation. When this glycan structure binds to inhibitory Siglecs on the surface of immune cells, such as dendritic cells (DCs), it triggers intracellular signaling cascades that lead to a down-regulation of cellular activation. For instance, the binding of α2-3 linked sialic acids to Siglec-9 on monocyte-derived dendritic cells (moDCs) has been shown to induce phosphorylation of the receptor's immunoreceptor tyrosine-based inhibitory motifs (ITIMs). This, in turn, recruits SHP phosphatases, which dephosphorylate downstream signaling molecules, thereby inhibiting activating signaling pathways. nih.gov
This inhibitory signaling can modulate the response to inflammatory stimuli. Research has demonstrated that moDCs stimulated with α2-3 sialic acid-conjugated dendrimers exhibit a reduced production of pro-inflammatory cytokines like IL-12 and IL-6, and an increased production of the anti-inflammatory cytokine IL-10. nih.gov This modulation of cytokine release demonstrates the direct impact of this compound-containing structures on the functional output of immune cells.
Furthermore, the interaction between α2-3 sialylated glycans and Siglecs can influence T-cell programming. moDCs treated with α2-3 sialic acid were found to promote the differentiation of regulatory T cells (Tregs), which are critical for maintaining immune tolerance. nih.gov This effect is, in part, mediated by the downregulation of T helper 1 (Th1) differentiation-promoting genes in the dendritic cells. nih.gov
The following table summarizes the key research findings on the regulation of immune cell activation by this compound glycans:
| Immune Cell Type | Receptor(s) | Signaling Event | Functional Outcome |
| Monocyte-derived Dendritic Cells (moDCs) | Siglec-9, Siglec-10 | ITIM phosphorylation, SHP phosphatase recruitment | Reduced production of IL-12 and IL-6, Increased IL-10 production, Promotion of regulatory T cell differentiation |
| Various Immune Cells | Inhibitory Siglecs (e.g., Siglec-2, -3, -7, -9) | Downregulation of activating signaling cascades | Inhibition of immune cell activation |
The presence of this compound on cell surfaces is a key factor in mitigating inflammatory responses. By engaging inhibitory Siglecs, these glycans help to set a higher threshold for immune cell activation, thereby preventing excessive inflammation. This is a critical component of maintaining tissue homeostasis.
Transcriptomic analysis of dendritic cells stimulated with α2-3 sialic acid has revealed differentially expressed genes related to metabolic pathways and cytokine signaling, indicating a reprogramming of the cellular response towards a less inflammatory state. nih.gov This includes the downregulation of genes that promote Th1 differentiation, a key driver of inflammatory responses. nih.gov
The balance between α2-3 and α2-6 sialylation on cell surfaces can also influence the inflammatory phenotype. For example, in human chondrocytes, an enhanced expression of α2-3-linked sialic acids is associated with cellular dedifferentiation induced by pro-inflammatory cytokines like IL-1β and TNF-α. janelia.org This suggests that changes in the expression of this compound-containing glycans can be both a consequence and a modulator of inflammatory conditions.
Here is a summary of research findings on the influence of this compound glycans on inflammatory responses:
| Biological Context | Observed Effect of this compound Glycans | Underlying Mechanism |
| Dendritic Cell Response | Attenuation of pro-inflammatory cytokine production (IL-12, IL-6) | Engagement of inhibitory Siglecs, modulation of gene expression |
| T-cell Differentiation | Promotion of anti-inflammatory regulatory T cells | Downregulation of Th1-promoting genes in dendritic cells |
| Chondrocyte Phenotype | Association with dedifferentiation in the presence of pro-inflammatory cytokines | Altered sialyltransferase expression in response to inflammation |
The dense presentation of sialic acid-terminated glycans, including this compound, on the surface of host cells serves as a molecular signature of "self". This allows the immune system to differentiate between healthy host cells and foreign pathogens or altered self-cells (e.g., cancer cells). The continuous engagement of inhibitory Siglecs by these "self-associated molecular patterns" (SAMPs) is fundamental to maintaining immune tolerance.
This self-recognition mechanism is crucial for preventing the activation of autoreactive B and T cells. Dendritic cells, which are central to initiating adaptive immune responses, are kept in a more quiescent state through the interaction of their Siglec receptors with α2-3 sialylated structures on surrounding cells. This helps to prevent the inappropriate presentation of self-antigens that could lead to autoimmune disease.
The sialic acid-Siglec axis is a key checkpoint in immune regulation. stanford.edu Pathogens have even evolved to mimic these self-structures to evade the host immune response. stanford.edu The ability of the immune system to recognize the this compound motif as a marker of self is therefore a critical aspect of immune tolerance. When this recognition is impaired, it can contribute to the breakdown of self-tolerance and the development of autoimmune conditions.
The following table outlines the role of this compound in self-recognition and tolerance:
| Mechanism | Role of this compound | Consequence for Immune System |
| Self-Associated Molecular Pattern (SAMP) | Acts as a ligand for inhibitory Siglecs on immune cells. | Reinforces a state of non-responsiveness to self-antigens, maintaining immune tolerance. |
| Dendritic Cell Regulation | Keeps dendritic cells in a tolerogenic state. | Prevents the activation of autoreactive T cells. |
| Immune Checkpoint | Functions as a key component of the sialic acid-Siglec immune checkpoint. | Prevents excessive immune responses and autoimmunity. |
Contributions to Developmental Biology
The precise regulation of cell-cell interactions is paramount during embryonic development. Glycans containing the this compound structure, synthesized by α2,3-sialyltransferases (ST3Gal), are dynamically expressed during development and play a role in orchestrating complex morphogenetic events.
While the broader family of gangliosides containing sialic acid is known to be crucial for neurodevelopment, the specific roles of the this compound epitope are an active area of research. Gangliosides, which are abundant in the nervous system, are involved in neuronal growth, migration, and maturation. nih.gov The expression of different ganglioside structures changes significantly during brain development, suggesting specific roles for different glycan termini.
The enzymes responsible for creating the α2-3 sialic acid linkage, the ST3Gal family of sialyltransferases, are expressed in the developing brain. nih.gov For instance, in the embryonic mouse brain at day 15, specific signals for ST3Gal III mRNA are detected in the forebrain. nih.gov This spatially and temporally regulated expression points to a role for the resulting this compound structures in neuronal differentiation and circuit formation.
Polysialic acid, a polymer of sialic acid, which can be linked in an α2-8 or α2-9 fashion to a terminal sialic acid that is often α2-3 linked, is well-known for its role in modulating the function of the Neural Cell Adhesion Molecule (NCAM). This modulation is critical for processes like axonal growth and synapse formation. The presence of the underlying this compound structure is a prerequisite for the addition of these polysialic acid chains, thus indirectly implicating it in these crucial developmental events.
The expression of ST3Gal enzymes, and by extension the this compound epitope, is tightly regulated during the development of various organs. Studies in mouse embryos have shown distinct patterns of ST3Gal III mRNA expression at different developmental stages. For example, at embryonic day 9, ST3Gal III mRNA is widely expressed, while at day 13, its expression is restricted to the liver, pancreas, and bladder. By day 15, it is detected in the liver, lung, and forebrain. nih.gov This dynamic expression pattern suggests that α2-3 sialylated glycans are involved in the regulation of organ-specific developmental programs.
Cell adhesion is a fundamental process in tissue morphogenesis, and cell surface glycans are key mediators of these interactions. The this compound structure can influence cell-cell adhesion properties, which is critical for the sorting of cells into distinct tissues and the formation of organ structures.
The process of epithelial-mesenchymal transition (EMT), which is essential for morphogenesis, is also associated with changes in cell surface glycosylation. While specific data on this compound in developmental EMT is limited, the broader family of sialylated glycans is known to be involved. These changes in glycosylation can affect cell migration and invasion, which are hallmarks of EMT.
The following table summarizes the expression of ST3Gal III, the enzyme that synthesizes this compound, during mouse embryonic development:
| Embryonic Day (E) | Tissues with ST3Gal III mRNA Expression |
| E9 | All tissues positive |
| E11 | Not detected |
| E13 | Liver, pancreas, bladder |
| E15 | Liver, lung, forebrain |
Involvement in Cancer Biology and Progression
The chemical compound this compound is the terminal structure of a carbohydrate chain, playing a significant role in various biological processes, particularly in the context of cancer. Its involvement stems from its position on cell surface glycoproteins and glycolipids, where it can mediate cellular interactions and signaling pathways that are crucial for tumor development and progression.
Altered Glycosylation Profiles in Malignancy
A universal feature of malignant transformation is aberrant glycosylation, and one of the most prominent changes is an increase in sialylation. mdpi.comfrontiersin.org Cancer cells often display a dense layer of sialic acid-containing glycans, a phenomenon known as hypersialylation. mdpi.com This includes an elevated expression of structures terminated with this compound.
Increased sialylation is a hallmark of malignant transformation, affecting cell-cell recognition, adhesion, and antigenicity. nih.gov Studies have shown that the expression of α2,3-linked sialic acids is significantly increased in various malignancies. For instance, CMP-NeuAc: Galbeta1,3(4)GlcNAc α2,3-sialyltransferase (α2,3-ST) mRNA, the enzyme responsible for creating the this compound linkage, and the resulting α2,3-linked glycoproteins are found in human glioma specimens, while being absent in normal adult astrocytes. nih.gov This upregulation is not limited to brain tumors; it is a common feature across many types of cancer. nih.govresearchgate.net
The enzymes that catalyze the transfer of sialic acid, known as sialyltransferases (STs), are often overexpressed in cancer cells. researchgate.netfrontiersin.org The ST3GAL family of enzymes, in particular, is responsible for creating the α2,3-linkage. mdpi.com This overexpression leads to the accumulation of tumor-associated carbohydrate antigens (TACAs) that feature the this compound motif, such as the sialyl-Lewis A (sLea) and sialyl-Lewis X (sLex) antigens. nih.govresearchgate.netfrontiersin.org These antigens are implicated in numerous cancer-related processes and are often associated with poor prognosis and metastasis. nih.govresearchgate.net The presence of these sialylated structures on the cancer cell surface fundamentally alters the cell's interaction with its microenvironment. researchgate.net
| Cancer Type | Associated this compound-Containing Structure | Key Research Finding | Reference |
|---|---|---|---|
| Malignant Gliomas | α2,3-linked sialic acids on glycoproteins | Increased expression of α2,3-sialyltransferase mRNA and α2,3-linked sialic acids on cell surfaces, absent in normal astrocytes. | nih.gov |
| Pancreatic Ductal Adenocarcinoma (PDA) | Sialyl-Lewis antigens (sLea/sLex) | Overexpression of α2,3-sialyltransferases ST3GAL3 and ST3GAL4 leads to increased biosynthesis of sLe antigens. | mdpi.comresearchgate.net |
| Breast Cancer | Sialyl-T antigen (sT) | Overexpression of the sialyltransferase ST3GAL1, which generates the sT antigen, is associated with poor clinical outcomes. | mdpi.com |
| Ovarian Cancer | Sialylated antigens (e.g., on CA125) | The NeuAc(alpha2-3)Gal(beta1-3)GalNAc trisaccharide is a key component of tumor markers like CA125. | nih.govnih.gov |
| Colon Carcinoma | Sialyl-Lewis A (sLea) | Tumor cells show increased adhesion to endothelial cells expressing E-selectin, mediated by sLea. | nih.gov |
Role in Tumor Cell Migration and Invasion
The this compound structure is critically involved in the metastatic cascade, a multi-step process that includes local invasion, intravasation, survival in the circulation, and extravasation at a distant site. mdpi.com A key mechanism is the role of α2,3-sialylated structures, particularly sLex and sLea, as ligands for selectin proteins expressed on endothelial cells. frontiersin.org
E-selectin, expressed on activated endothelial cells, binds to these carbohydrate ligands on circulating tumor cells, mediating their initial attachment and rolling along the blood vessel wall—a critical step for extravasation. mdpi.comnih.gov The synthesis of these E-selectin ligands is dependent on the activity of α2,3-sialyltransferases like ST3GAL3 and ST3GAL4. frontiersin.orgmdpi.com Studies on pancreatic cancer cells have demonstrated that knocking down these enzymes leads to a significant reduction in sLex and sLea expression, which in turn markedly impairs the cells' ability to bind and roll on E-selectin. mdpi.comresearchgate.net
Beyond facilitating adhesion to the endothelium, aberrant sialylation involving the this compound linkage also directly promotes the migratory and invasive properties of cancer cells. mdpi.com Downregulation of ST3GAL3 and ST3GAL4 in pancreatic cancer cell lines resulted in a significant decrease in both cell migration and invasion. mdpi.comresearchgate.net This suggests that α2,3-sialylated glycans are involved in modulating the cellular machinery responsible for movement and tissue penetration. The mechanisms may involve the modulation of cell adhesion molecules and the activity of proteases like matrix metalloproteinases (MMPs), which degrade the extracellular matrix to clear a path for invading cells. nih.govnih.gov
| Enzyme Targeted | Cancer Model | Effect on Cell Behavior | Mechanism | Reference |
|---|---|---|---|---|
| ST3GAL3 and ST3GAL4 | Pancreatic Ductal Adenocarcinoma (BxPC-3, Capan-1 cells) | Decreased cell migration and invasion. Markedly impaired binding and rolling on E-selectin. | Significant reduction in cell surface sialyl-Lewis X (sLex) and sialyl-Lewis A (sLea) expression. | mdpi.comresearchgate.net |
| α(1,3/1,4) fucosyltransferase | B16F10 Melanoma | Redirected metastasis from lung to liver in transgenic mice expressing E-selectin in the liver. | Expression of E-selectin ligands on tumor cells enabled adhesion to E-selectin at a new metastatic site. | nih.gov |
Modulation of Anti-Tumor Immunity
The dense coat of sialic acids on cancer cells, including this compound structures, plays a crucial role in immune evasion. mdpi.com These sialoglycans act as ligands for a family of inhibitory receptors on immune cells called Siglecs (Sialic acid-binding immunoglobulin-like lectins). frontiersin.orgnih.gov
Siglecs are expressed on most immune cells, including natural killer (NK) cells, macrophages, and T cells. frontiersin.orgnih.gov The majority of Siglecs contain intracellular inhibitory motifs (ITIMs) that, upon binding to sialic acid ligands on tumor cells, transmit signals that suppress the anti-tumor functions of the immune cell. frontiersin.orgnih.gov This interaction is considered a "glyco-immune checkpoint," analogous to the well-known PD-1/PD-L1 pathway, which allows cancer cells to evade immune destruction. frontiersin.orgnih.gov
Tumor cells exploit this axis by upregulating the expression of Siglec ligands. mdpi.comfrontiersin.org The interaction between tumor-associated sialoglycans and Siglecs in the tumor microenvironment (TME) can lead to the functional inhibition of infiltrating immune cells. frontiersin.orgresearchgate.net For example, binding of sialylated structures on tumor cells to Siglec-7, which is expressed on NK cells and macrophages, can inhibit the cytotoxic activity of these cells. nih.gov This creates an immunosuppressive TME that protects the tumor and facilitates its growth. researchgate.netnih.gov The altered glycosylation profile of cancer cells, therefore, not only contributes to metastasis but also actively disarms the body's immune response against the tumor. nih.govmdpi.com
| Siglec Receptor | Expressed on Immune Cells | Ligand Preference Includes | Effect on Immune Function | Reference |
|---|---|---|---|---|
| Siglec-7 | NK cells, Monocytes, Macrophages, T cell subsets | α2,3- and α2,6-sialylated structures | Inhibition of immune cell activation and cytotoxicity. | nih.gov |
| Siglec-9 | Neutrophils, Monocytes, Macrophages, T cells, NK cells | α2,3- and α2,6-sialylated structures | Suppresses T cell and NK cell responses; promotes tumor immune evasion. | researchgate.net |
| Siglec-15 | Myeloid cells (e.g., TAMs) | Sialyl-Tn antigen | Inhibits T cell proliferation and function, contributing to an immunosuppressive TME. | researchgate.net |
Other Emerging Biological Roles of this compound
While the role of this compound is extensively studied in cancer, its function as a terminal glycan structure and a ligand for sialic acid-binding proteins suggests broader involvement in other physiological and pathological processes. The same Siglec-mediated interactions that tumors exploit for immune evasion are fundamental to regulating immune responses in non-cancer contexts, such as in autoimmunity and infectious diseases.
Siglec receptors on immune cells play a complex role in maintaining immune homeostasis. By binding to self-associated sialic acid patterns, including this compound structures on healthy cells, inhibitory Siglecs help prevent inappropriate immune activation against the body's own tissues. Dysregulation of this self-recognition process can contribute to autoimmune diseases.
Furthermore, various pathogens have evolved mechanisms to mimic host sialic acid structures, a strategy known as molecular mimicry. By decorating their surfaces with sialic acids, including α2,3-linked forms, bacteria and viruses can engage inhibitory Siglecs on host immune cells, thereby dampening the immune response and facilitating their survival and propagation. This highlights the dual role of the Siglec-sialic acid axis as both a keeper of self-tolerance and a target for pathogen-mediated immune suppression. Research into these areas continues to uncover the diverse biological significance of the this compound motif beyond the realm of oncology.
Methodological Approaches for Investigating Neuacalpha2 3galbeta
Glycomics Technologies for Profiling NeuAcalpha2-3Galbeta
Glycomics technologies are indispensable for comprehensively analyzing glycan structures, including the this compound linkage, within complex biological samples. These approaches often involve releasing glycans from their parent molecules, followed by separation and detection.
Mass spectrometry (MS) is a powerful tool for the structural elucidation and profiling of glycans due to its sensitivity, small sample requirements, and ability to analyze complex mixtures thermofisher.comspectroscopyonline.com. For the analysis of this compound, glycans are typically released from glycoproteins or glycolipids, often enzymatically using enzymes like PNGase F for N-glycans thermofisher.comspectroscopyonline.comludger.comnih.gov.
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): MALDI-TOF MS is widely used for rapid and sensitive analysis of released glycans spectroscopyonline.comludger.comsigmaaldrich.com. To enhance sensitivity and stabilize labile sialic acid moieties like NeuAc, glycans are often permethylated before MALDI-TOF MS analysis. Permethylation improves ionization efficiency and allows for the detection of both neutral and acidic glycans in positive ion mode spectroscopyonline.comludger.comnih.gov. While underivatized glycans can be analyzed, derivatization generally yields superior data nih.gov. Acidic glycans, such as sialylated N-linked sugars, can pose challenges in positive-ion mode due to poor detection limits and fragmentation, but can be effectively analyzed in negative ion mode using specific matrices like 6-aza-2-thiothymine (B1226071) or 2,4,6-trihydroxyacetophenone (THAP) sigmaaldrich.com. MALDI-TOF MS provides molecular weight information, which can be used to assign putative monosaccharide structures sigmaaldrich.com.
LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry): LC-MS/MS combines chromatographic separation with mass spectrometry, offering both qualitative and quantitative analysis of native glycans rapidnovor.comlcms.cznih.gov. This approach is particularly useful for analyzing complex mixtures of glycans and can detect low-abundance species nih.gov. Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used chromatographic technique for separating released glycans, including sialylated and neutral glycans, in a single run thermofisher.comlcms.czneb.comnih.gov. After HILIC separation, glycans can be detected by fluorescence and then subjected to MS analysis for further structural identification thermofisher.comlcms.czneb.com. LC-MS/MS with fragmentation techniques like collision-induced dissociation (CID) or high-energy collision dissociation (HCD) provides detailed structural information, including branching patterns and substituent locations thermofisher.comspectroscopyonline.comnih.govlcms.cznih.gov. For instance, CID of permethylated glycan epitopes can reveal linkage and branching details through characteristic B-ion type fragments nih.gov.
Chromatographic techniques are crucial for separating complex glycan mixtures into more homogeneous fractions before detailed analysis.
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is widely employed for glycan separation due to its ability to separate glycans based on size, polarity, and structure, and can also resolve structural isomers thermofisher.com. It is particularly effective for separating both sialylated and neutral glycans in a single chromatographic run, which is advantageous for rapid glycan profiling thermofisher.com. HILIC spin columns are also used for purifying released and labeled glycans from excess label and organic solvents neb.com.
GPC (Gel Permeation Chromatography) / Size Exclusion Chromatography: While not explicitly detailed in the search results for this compound, GPC (also known as size exclusion chromatography) is a general chromatographic method used for glycan purification and separation based on size. It can be used to separate glycans from proteins or peptides after enzymatic release, as well as to fractionate glycans by their hydrodynamic volume.
Glycan array technology allows for high-throughput screening of interactions between glycan-binding proteins (GBPs) and a diverse panel of glycans researchgate.netspringernature.comnih.govabcam.com. This method is crucial for determining the binding specificity of lectins, antibodies, and other GBPs to specific carbohydrate structures, including this compound. Glycan arrays can identify glycan binding partners in biological samples, probe binding of viruses and whole cells to glycans, and profile the substrate specificity of enzymes springernature.comabcam.com. For example, influenza viruses exhibit serotype-specific binding patterns to various sialosides on glycan arrays abcam.comnih.gov.
Enzymatic Probes and Linkage-Specific Sialidases/Glycosidases
Enzymatic digestion with specific glycosidases, particularly linkage-specific sialidases, is a fundamental approach for confirming the presence and linkage type of sialic acids, such as this compound.
Linkage-Specific Sialidases: Sialidases (neuraminidases) are exoglycosidases that cleave terminal sialic acid residues from glycoconjugates semanticscholar.orgmdpi.com. Crucially, some sialidases exhibit strict specificity for particular linkages. For instance, Sialidase L, purified from the leech Macrobdella decora, is notable for its strict specificity towards the NeuAcalpha2-3Gal linkage nih.govnih.gov. Unlike other sialidases that may have broader activity against alpha2-3, alpha2-6, or alpha2-8 linkages, Sialidase L selectively cleaves NeuAcalpha2-3Gal without hydrolyzing NeuAcalpha2-6Gal, NeuAcalpha2-6GalNAc, or alpha2-8/alpha2-9 NeuAc linkages nih.gov. This enzyme is particularly useful for the selective cleavage and structural analysis of NeuAcalpha2-3Gal linkages in sialoglycoconjugates nih.gov. Other bacterial sialidases, such as those from Clostridium species, often show a stronger affinity for alpha2-3 linkages compared to alpha2-6 or alpha2-8 linkages mdpi.com.
Glycosidases: A panel of exoglycosidases can be used in sequential digestion experiments to progressively remove monosaccharide residues from the non-reducing end of glycans, thereby revealing underlying structures and confirming linkages nih.govsigmaaldrich.comneb.comsigmaaldrich.com. For example, after sialic acid removal, a non-specific galactosidase can hydrolyze beta(1->3)-galactose from core glycans sigmaaldrich.com. This enzymatic sequencing, often coupled with MS, helps in confirming the identified glycan structures nih.govsigmaaldrich.comneb.com.
Lectin Histochemistry and Flow Cytometry Using Specific Lectins (e.g., Sambucus nigra Agglutinin - SNA)
Lectins are carbohydrate-binding proteins that recognize specific glycan structures. They are widely used in histochemistry and flow cytometry to detect and localize glycans on cell surfaces or in tissues.
Sambucus nigra Agglutinin (SNA): SNA, also known as elderberry bark lectin (EBL), is a well-known lectin used in glycobiology. While SNA is primarily known for binding preferentially to sialic acid attached to terminal galactose in an alpha2-6 linkage, it also binds to a lesser degree to the alpha2-3 linkage clinisciences.combiotium.comfishersci.comfishersci.com. This dual specificity, though with a strong preference for alpha2-6, means that SNA can indicate the presence of sialylated glycans, including those with alpha2-3 linkages, especially when used in conjunction with other linkage-specific lectins like Maackia amurensis agglutinin (MAA), which is specific for alpha2-3 sialic acids nih.govresearchgate.netresearchgate.netresearchgate.net.
Lectin Histochemistry: In lectin histochemistry, fluorescently labeled lectins (e.g., SNA-FITC or Texas Red-conjugated SNA) are applied to tissue sections or cells to visualize the distribution of specific glycan structures researchgate.netbio-world.com. This technique can reveal changes in sialylation patterns in different biological contexts, such as in thyroid lesions where altered alpha2-3 and alpha2-6 linked sialic acid residues have been detected researchgate.net.
Flow Cytometry: Flow cytometry utilizes fluorescently labeled lectins to quantify and characterize glycan expression on the surface of individual cells in suspension biotium.combio-world.com. For instance, SNA conjugated with fluorophores like CF® Dyes can be used to stain cell surfaces, and the binding can be enhanced by additives that reduce lectin aggregation, leading to improved signal-to-noise ratios biotium.com. This allows for the detection and analysis of sialylated glycans on various cell types, including extracellular vesicles biotium.com.
Immunochemical Detection Strategies with Specific Antibodies to Sialylated Epitopes
Immunochemical methods employ antibodies that specifically recognize certain glycan epitopes. While general anti-sialic acid antibodies exist, the development of antibodies specific to the this compound linkage provides highly targeted detection.
Specificity of Antibodies: Antibodies can be generated or selected to target specific sialylated epitopes. For example, the Sda/Cad blood group antigen involves a this compound-R structure, and its biosynthesis is catalyzed by an N-acetylgalactosaminyltransferase that transfers GalNAc to NeuAcalpha2-3Galbeta1-4Glc(NAc)-R genecards.org. Antibodies against such antigens can be used for detection.
Applications: Immunochemical detection, such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting, can quantify the levels of specific sialylated glycans in biological samples. For instance, changes in sialylation patterns in cancer tissues can be investigated using lectin blotting and ELLSA (enzyme-linked lectino-solid-phase assay) with lectins like SNA and MAA, which indirectly reflects the presence and changes in alpha2-3 linked sialic acid residues researchgate.netresearchgate.net. While direct antibodies to this compound are less common than lectins for general profiling, the principle remains valid for highly specific detection if such antibodies are available or developed.
Theoretical Frameworks, Future Directions, and Research Gaps in Neuacalpha2 3galbeta Research
The "Glyco-Code" Hypothesis and Sialic Acid Masking Mechanisms
The "glyco-code" hypothesis posits that the intricate arrangements of carbohydrate molecules on cell surfaces constitute a complex biological language, encoding information that is "read" by glycan-binding proteins (GBPs) nih.gov. Sialic acids, including those with the NeuAcalpha2-3Galbeta linkage, are frequently found at the terminal positions of glycan chains. Their acidic and negatively charged nature enables them to serve dual roles: either as recognition sites for specific interactions or, more commonly, as "masks" for underlying carbohydrate structures nih.govsigmaaldrich.comresearchgate.net.
This masking function is critical for maintaining cellular homeostasis and preventing premature clearance. Sialic acids prevent the binding of cells and molecules to receptors on macrophages and hepatocytes, thereby extending their lifespan in circulation nih.govresearchgate.net. For instance, the removal of terminal sialic acids by sialidases can unmask penultimate galactose residues, leading to their recognition and subsequent degradation by the immune system sigmaaldrich.comresearchgate.net.
In pathological contexts, such as cancer, aberrant sialylation, often involving this compound structures, can contribute significantly to disease progression. Increased sialylation on tumor cell surfaces can enhance their "self-like" appearance, masking antigenic sites and facilitating immune evasion, thereby promoting invasiveness and metastasis nih.govfrontiersin.org. Hypersialylated cancer cells can also act as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells, influencing immune responses frontiersin.org.
Evolutionary and Comparative Glycomics Perspectives on this compound
Glycosylation patterns exhibit remarkable diversity and are often species-specific, reflecting distinct evolutionary pressures and biological requirements nih.govnih.gov. Sialic acids are believed to have emerged early in the animal kingdom, being present in organisms ranging from echinoderms to higher vertebrates, as well as in various microorganisms, but are notably absent in higher plants researchgate.net.
Comparative glycomics, which involves analyzing glycan structures across different species, offers valuable insights into the evolutionary trajectories of glycans and their associated biosynthetic enzymes. The presence and distribution of the this compound linkage across diverse taxa can reveal its functional conservation or divergence. For example, pigs express both alpha2-3 and alpha2-6 sialic acid linkages, highlighting variations in sialylation patterns even within mammals researchgate.net. Similarly, bovine milk serum glycans demonstrate alpha2-3-specific sialylation, indicating its importance in different biological fluids and species rug.nl. Understanding the evolutionary origins and selective pressures that have shaped the prevalence of this compound is crucial for comprehending its fundamental biological roles and potential adaptations in host-pathogen interactions.
Systems Glycobiology Approaches to Understand this compound Networks
Systems glycobiology is an emerging discipline that seeks to provide a quantitative and integrated understanding of the glycome, encompassing the complex interplay of biochemical reactions and transport processes that govern glycan biosynthesis and function nih.gov. This holistic approach is essential for deciphering the intricate networks in which this compound participates.
A core component of systems glycobiology involves the construction of in silico reaction network models, which integrate experimental data from structural studies to describe cellular glycan distribution nih.gov. For this compound, this would entail mapping the specific sialyltransferases (e.g., ST3Gal enzymes) responsible for its synthesis and identifying the glycan-binding proteins (lectins) that recognize this particular linkage.
Challenges in this field include the need for robust integration of comprehensive glycan structural information and precise enzyme definitions into mathematical models nih.gov. Furthermore, leveraging "Big Data" from expanding glycoinformatics resources and incorporating mass spectrometry-derived site-specific glycosylation data are critical for building accurate and predictive models nih.gov. The integration of metabolomics and proteomics with glycomics data offers a powerful avenue to gain deeper mechanistic insights into the metabolic pathways and regulatory networks involving this compound mdpi.comresearchgate.net.
Development of Novel Technologies for High-Throughput this compound Analysis
The inherent complexity of glycans necessitates the continuous development of advanced technologies for their analysis. The Glycoscience program, for instance, emphasizes the creation of new resources, tools, and methodologies to make glycan studies more accessible and efficient, including high-throughput approaches nih.gov.
Mass spectrometry (MS) remains a cornerstone technology for glycome analysis, providing detailed information on glycan composition and relative abundance nih.govaspariaglycomics.com. Recent advancements include absolute glycan quantification using stable isotope-labeled glycan standards, which enhances the robustness and precision of measurements aspariaglycomics.com. Liquid chromatography-mass spectrometry (LC-MS/MS) is widely employed for untargeted metabolomic analysis, capable of identifying and quantifying specific glycoconjugates like this compound-Cer mdpi.comfrontiersin.org.
Novel techniques such as photocrosslinking monosaccharide analogues allow for the chemical fixation of glycan-protein interactions in living cells. This enables subsequent detection and identification of interacting partners using advanced microscopy or mass spectrometry-based proteomics nih.gov. Additionally, cell-based glycan arrays and glycogenomic profiling are instrumental in defining the structural determinants of glycan-protein interactions with high specificity nih.gov. The miniaturization of assays, such as those utilizing bioluminescence for protein secretion, also paves the way for high-throughput screening in glycoscience nih.gov.
Unexplored Biological Pathways and Mechanistic Insights Involving this compound
Despite significant progress, many biological pathways and mechanistic insights involving this compound remain largely unexplored. Recent findings have begun to shed light on its diverse roles:
Disease Biomarker: this compound-Cer, a ganglioside containing this linkage, has been identified as a serum diagnostic biomarker in children with gastroesophageal reflux disease (GERD), suggesting its involvement in inflammatory processes and arachidonic acid metabolism frontiersin.orgtesisenred.net.
Cancer Progression and Metastasis: The disialyl-core 1 structure, which includes a NeuAc alpha2-3Gal linkage, found on Aggrus (a platelet-aggregating factor expressed on cancer cells), is critical for its ability to induce platelet aggregation and promote tumor metastasis nih.gov. This highlights a direct mechanistic role for this glycan in cancer dissemination.
Host-Pathogen Interactions: The trans-sialidase enzyme from the pathogenic protozoan Trypanosoma cruzi specifically synthesizes alpha2-3 sialosidic linkages by transferring sialic acids from mammalian host cell surfaces to its own glycans. This mechanism is believed to aid the parasite in evading the host immune system nih.govresearchgate.net.
Neurological Disorders: The this compound-moiety has been implicated in neuropathy, with specific IgM M-proteins binding to this structure scispace.com. Further research is needed to elucidate the precise mechanisms underlying this association.
Future research should focus on identifying the full spectrum of proteins and lipids that carry the this compound motif and characterizing the specific cellular and molecular events triggered by its presence or absence. This includes investigating its roles in cell-cell recognition, signal transduction pathways, and the regulation of immune responses beyond current understandings.
Interdisciplinary Research Needs and Collaborations in Glycoscience
The inherent complexity of glycans, including the this compound motif, necessitates a highly interdisciplinary approach to glycoscience. Effective research requires expertise spanning chemistry, biology, medicine, and computational sciences nih.govnih.gov.
Key areas requiring interdisciplinary collaboration include:
Integration of Data: Combining glycan structural information with enzyme kinetics, genetic data, and clinical outcomes demands collaborative efforts from glycobiologists, bioinformaticians, and statisticians nih.gov.
Tool Development: The creation of novel tools, reagents, and analytical methods, as championed by initiatives like the NIH Common Fund Glycoscience program, relies on chemists, engineers, and biologists working in concert nih.govnih.gov.
Disease Mechanisms: Unraveling the roles of this compound in complex diseases such as cancer, infectious diseases, and neurological disorders requires close partnerships between glycobiologists, immunologists, oncologists, neurologists, and pharmaceutical scientists nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org.
Standardization and Data Sharing: Establishing standardized protocols for glycan analysis and fostering open data-sharing platforms are crucial for accelerating discovery and ensuring reproducibility across laboratories worldwide.
These collaborative efforts are essential to overcome the challenges posed by glycan complexity and to translate fundamental discoveries about this compound into tangible advancements in human health.
Q & A
Q. How should researchers structure a manuscript to highlight this compound’s novel findings while addressing study limitations?
- Methodological Answer : In the discussion, contrast results with prior studies (e.g., "Contrary to Smith et al. (2020), our data suggest...") and explicitly list limitations (e.g., sample size, model organism relevance). Use subheadings to separate validation experiments from exploratory analyses. Adhere to journal-specific guidelines for supplementary data (e.g., deposition in Zenodo or Figshare) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
